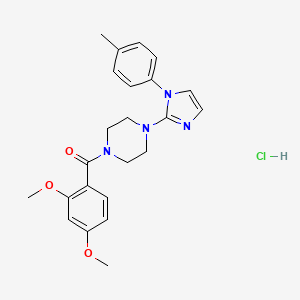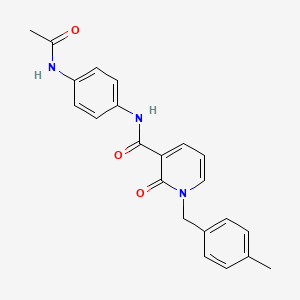
Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- (DBCN) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects and its potential for use in laboratory experiments. DBCN is an important research tool due to its unique properties and has been used to study a wide range of topics from cancer to neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds related to Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- are critical in scientific research for understanding their structural and chemical properties. A study by Wu Feng (2011) synthesized a novel compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, using malononitrile, 4-methoxybenzaldehyde, and piperidine, which showcased the potential for creating new molecules for further investigation (Wu Feng, 2011).
Molecular and Crystal Structure Analysis
The study of molecular and crystal structures provides insights into the self-assembly behaviors and optical properties of compounds. Luo et al. (2017) synthesized two donor-acceptor molecules, including derivatives of dibenzo[1,2-b:4,3-b']difuran-4,5-dicarbonitrile, to investigate their nonlinear optical properties, demonstrating the importance of molecular packing and orientation in the development of materials with efficient optical responses (Luo et al., 2017).
Fluorescent Tagging for Carbohydrate Analysis
In the realm of analytical chemistry, the development of fluorescent tags is essential for sensitive detection methods. Cai et al. (2014) reported the use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars, introducing a novel approach for the HPLC-based detection of monosaccharides using a fluorescent 2-pyridylfuran moiety, which compares favorably with established labeling reagents (Cai et al., 2014).
Application in Organic Synthesis
The reactivity of compounds similar to Dibenzofurane-1,3-dicarbonitrile in synthetic chemistry is a key area of research. For example, the study of nucleophilic reactions of electron-deficient pyridone derivatives, as explored by Matsumura, Ariga, and Tohda (1979), highlights the versatility of these compounds in generating diverse molecular structures through ring transformations, contributing to the development of new synthetic methodologies (Matsumura, Ariga, & Tohda, 1979).
Exploration of Antimicrobial Properties
The exploration of antimicrobial properties is crucial for identifying new therapeutic agents. El-Gaby et al. (2000) investigated the antimicrobial activities of novel dibenzo[c,f]chromenes and benzo[7,8]chromeno[3,4-f]isoindoles, derived from reactions involving naphtho[2,1-b]pyranone, showcasing the potential of such compounds in the development of new antimicrobial agents (El-Gaby et al., 2000).
Propiedades
IUPAC Name |
2-amino-7-methoxy-4-pyridin-3-yldibenzofuran-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c1-25-12-4-5-13-16(7-12)26-20-17(11-3-2-6-24-10-11)14(8-21)19(23)15(9-22)18(13)20/h2-7,10H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVNOHLAHAOLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C(=C(C(=C3O2)C4=CN=CC=C4)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)
![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)
![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)
![1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2995359.png)






![5-[(1R)-1-Azidoethyl]isoquinoline](/img/structure/B2995375.png)
![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)
